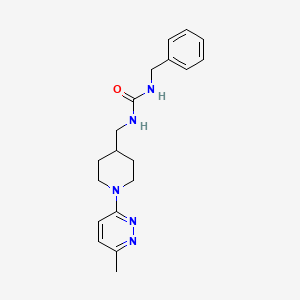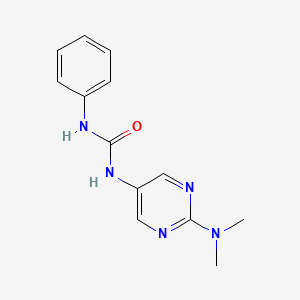
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, without specific information on “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea”, it’s hard to provide an analysis of its chemical reactions. The reactivity of a compound depends on its specific structure and the conditions under which it’s used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 1-Alkyl-5-phenyl-4(1H)pyrimidinones, related to the compound , are synthesized through a process involving condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine. This synthesis technique is significant in heterocyclic chemistry (Beck & Gajewski, 1976).
Applications in Polymer Science
- Research involving aromatic polymers containing 1,3,5-triazine rings, which are structurally related to the compound, has led to the development of new polyamides, polyimides, and polyureas. These polymers exhibit solubility in certain solvents and stability up to high temperatures, making them potentially useful in various industrial applications (Lin et al., 1990).
Anticancer Research
- Pyrimidine derivatives have been explored for their biological and pharmacological properties, particularly in anticancer research. Various pyrimidine derivatives, including those structurally related to the compound , have been synthesized and studied for their potential contributions to cancer treatment (Saracoglu et al., 2020).
DNA Interaction Studies
- Certain pyrimidine derivatives have been investigated for their interaction with DNA, which is crucial for understanding their role in biological systems and potential drug development. Studies on the binding of these compounds to DNA through intercalation provide insights into their biological amplification activity (Strekowski et al., 1986).
Photophysical Properties and Sensing Applications
- Pyrimidine-phthalimide derivatives have been designed and synthesized for their photophysical properties and potential pH-sensing applications. These studies highlight the ability of such compounds to exhibit solid-state fluorescence and solvatochromism, making them candidates for novel colorimetric pH sensors (Yan et al., 2017).
Supramolecular Chemistry
- Ureidopyrimidone functionality, a component of the compound, has been utilized in supramolecular chemistry for its high dimerization constant and preorganization for dimerization. This research contributes to the understanding of molecular interactions and the development of new materials (Beijer et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18(2)12-14-8-11(9-15-12)17-13(19)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVMGVZBVDLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

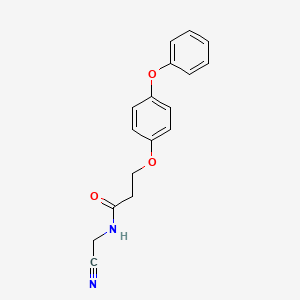
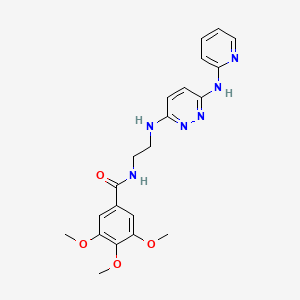
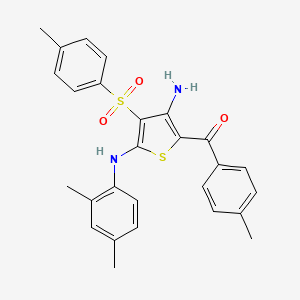
![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)
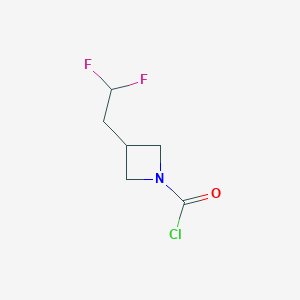
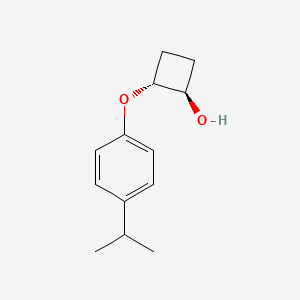
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
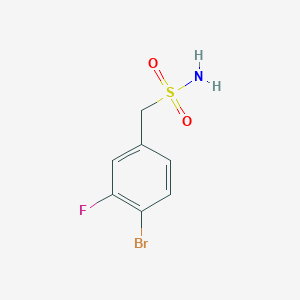
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
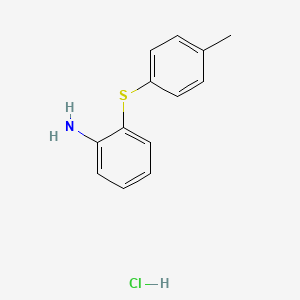
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
